![molecular formula C17H14N4O5 B4791092 N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide](/img/structure/B4791092.png)
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide, also known as IND-5, is a synthetic compound that has been extensively studied for its potential use in scientific research. IND-5 is a member of the family of nitrobenzamides, which have been shown to have a range of biological activities. In
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide is not fully understood, but it is thought to involve the disruption of protein-protein interactions by binding to specific sites on target proteins. This binding may prevent the formation of protein complexes that are required for normal cellular function, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide are highly dependent on the specific protein-protein interactions that are disrupted. Some studies have shown that N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide can inhibit the growth of cancer cells by disrupting interactions between proteins that are critical for cell division. Other studies have suggested that N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide may have neuroprotective effects by blocking interactions between proteins that are involved in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide in lab experiments is its specificity for certain protein-protein interactions. This allows researchers to selectively disrupt specific pathways without affecting other cellular processes. However, the use of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide may also have limitations, such as the potential for off-target effects or toxicity at high concentrations.
Future Directions
There are many potential future directions for research involving N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide. One area of interest is the development of more potent and selective analogs of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide that can be used to target specific protein-protein interactions. Another potential direction is the study of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide in animal models to better understand its effects in vivo. Additionally, the use of N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide in combination with other drugs or therapies may hold promise for the treatment of various diseases.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide has been shown to have a range of potential applications in scientific research. One of the primary areas of interest is in the study of protein-protein interactions, which are critical for many biological processes. N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide has been used as a tool to disrupt specific protein-protein interactions and to study the resulting effects on cellular function.
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3,5-dinitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c22-17(12-7-13(20(23)24)9-14(8-12)21(25)26)18-6-5-11-10-19-16-4-2-1-3-15(11)16/h1-4,7-10,19H,5-6H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRKIRHUYDKTTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49735861 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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